

Methyl 3-methoxythiophene-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-methoxythiophene-2-carboxylate

Cat. No.: B186568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxythiophene-2-carboxylate is a sulfur-containing heterocyclic organic compound with the CAS number 62353-75-7.^{[1][2][3][4][5]} This molecule is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a methoxy group and a methyl ester functional group on the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this compound a subject of interest for drug discovery and development.^[6]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-methoxythiophene-2-carboxylate** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Source(s)
CAS Number	62353-75-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₈ O ₃ S	[1] [7]
Molecular Weight	172.20 g/mol	[1] [7]
Appearance	White to pale brown crystals or powder	[7]
Melting Point	50.0-59.0 °C	[7]
IUPAC Name	methyl 3-methoxythiophene-2-carboxylate	[7]

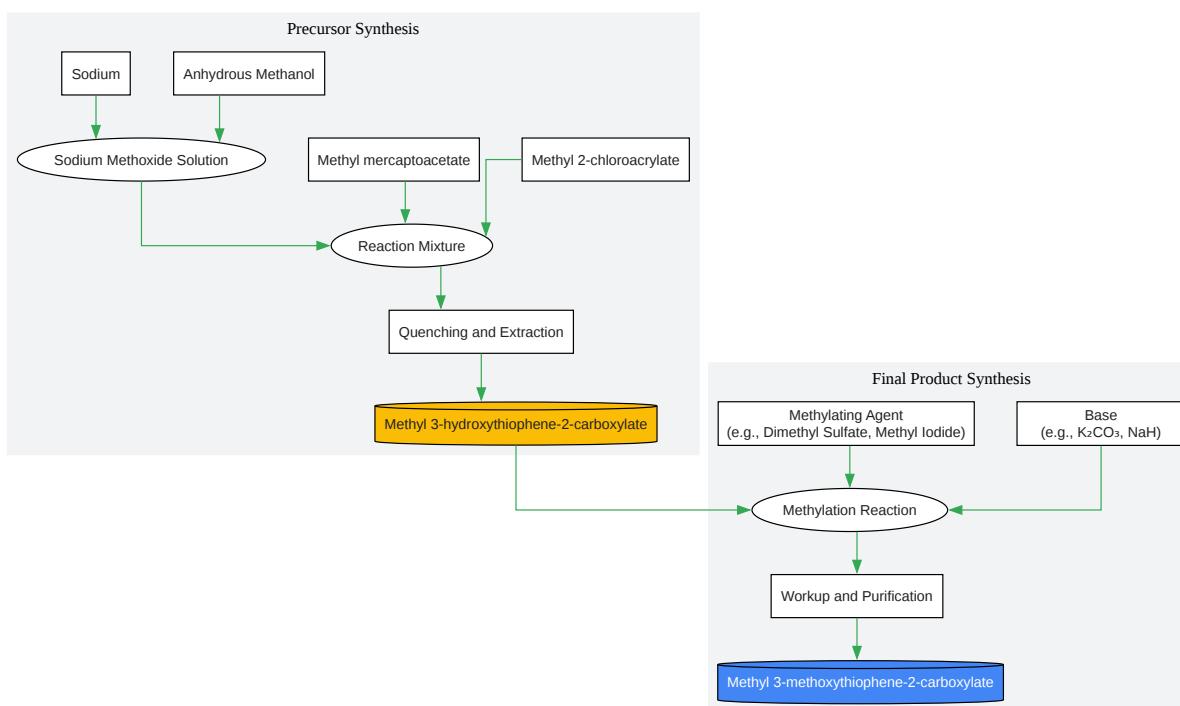
Synthesis

The primary route for the synthesis of **Methyl 3-methoxythiophene-2-carboxylate** involves the methylation of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. A detailed experimental protocol for the synthesis of this precursor is outlined below.

Experimental Protocol: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from a known synthetic method.

Materials:


- Sodium
- Anhydrous Methanol
- Methyl mercaptoacetate
- Methyl 2-chloroacrylate
- 4 M Aqueous Hydrochloric Acid
- Ethyl Acetate

- Anhydrous Sodium Sulfate

Procedure:

- A 2 M solution of sodium methoxide is prepared by carefully adding sodium to anhydrous methanol.
- Methyl mercaptoacetate is added to the sodium methoxide solution.
- The reaction mixture is cooled to 0°C.
- Methyl 2-chloroacrylate is added dropwise to the cooled solution.
- The reaction mixture is stirred at room temperature overnight.
- After the reaction is complete, the mixture is cooled again to 0°C.
- The reaction is quenched by the addition of 4 M aqueous hydrochloric acid.
- Water is added, and the product is extracted twice with ethyl acetate.
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate.

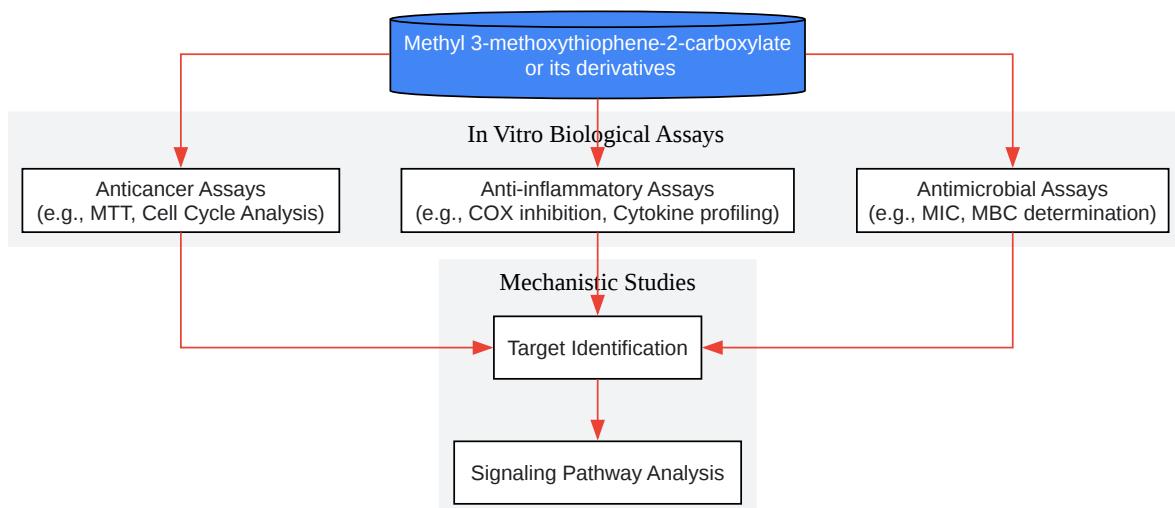
Synthesis Workflow

[Click to download full resolution via product page](#)*Synthesis of **Methyl 3-methoxythiophene-2-carboxylate**.*

Spectroscopic Data

While specific spectra are not provided here, ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for **Methyl 3-methoxythiophene-2-carboxylate** are available through various chemical suppliers and databases.^[8] Researchers are advised to consult these resources for detailed spectral information for compound verification.

Applications in Drug Development


Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry due to their diverse pharmacological activities. Derivatives of thiophene have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.^[6]

While specific biological activities and signaling pathways for **Methyl 3-methoxythiophene-2-carboxylate** are not extensively documented in publicly available literature, its structural similarity to other biologically active thiophenes suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Potential Areas of Investigation:

- **Anticancer Activity:** Thiophene derivatives have been investigated for their potential to inhibit cancer cell growth. The mechanism of action could involve various pathways, and this compound could serve as a starting point for the development of new anticancer drugs.
- **Anti-inflammatory Effects:** Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of novel thiophene derivatives synthesized from this starting material could be a promising area of research.
- **Antimicrobial Activity:** The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene-based compounds have shown promise in this area, and derivatives of **Methyl 3-methoxythiophene-2-carboxylate** could be explored for their efficacy against various pathogens.

Experimental Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Workflow for evaluating biological activity.

Conclusion

Methyl 3-methoxythiophene-2-carboxylate is a readily synthesizable and versatile chemical intermediate. Its physicochemical properties are well-defined, and established protocols for the synthesis of its precursor are available. Given the broad spectrum of biological activities associated with the thiophene scaffold, this compound represents a valuable building block for the discovery and development of novel therapeutic agents. Further investigation into its specific biological effects and mechanisms of action is warranted to fully explore its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-methoxythiophene-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 2. CAS RN 62353-75-7 | Fisher Scientific [fishersci.com]
- 3. escientificsolutions.com [escientificsolutions.com]
- 4. Methyl 3-methoxythiophene-2-carboxylate, 98% (CAS.62353-75-7) [smartscience.co.th]
- 5. METHYL 3-METHOXYTHIOPHENE-2-CARBOXYLATE, CasNo.62353-75-7 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]
- 6. Buy Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate [smolecule.com]
- 7. Methyl 3-methoxythiophene-2-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. METHYL 3-METHOXYTHIOPHENE-2-CARBOXYLATE(62353-75-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Methyl 3-methoxythiophene-2-carboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186568#cas-number-for-methyl-3-methoxythiophene-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com